3,4,6-Pyridazinetrithiol
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Overview
Description
3,4,6-Pyridazinetrithiol is a heterocyclic compound with the molecular formula C4H4N2S3 It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, and three thiol groups attached at the 3rd, 4th, and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Pyridazinetrithiol typically involves the formation of the pyridazine ring followed by the introduction of thiol groups. One common method is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Pyridazinetrithiol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyridazine ring or the thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3,4,6-Pyridazinetrithiol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3,4,6-Pyridazinetrithiol involves its ability to interact with various molecular targets. The thiol groups can form strong bonds with metal ions, making it useful in chelation therapy or as a catalyst in certain reactions. The pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, which are important in molecular recognition and drug-target interactions .
Comparison with Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, but without thiol groups.
Pyridazinone: A derivative with a carbonyl group at the 3rd position.
Pyrimidine: A six-membered ring with nitrogen atoms at the 1st and 3rd positions.
Uniqueness: The combination of the pyridazine ring and thiol groups provides a versatile scaffold for developing new compounds with diverse biological and chemical properties .
Properties
CAS No. |
66234-88-6 |
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Molecular Formula |
C4H4N2S3 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
4-sulfanyl-1,2-dihydropyridazine-3,6-dithione |
InChI |
InChI=1S/C4H4N2S3/c7-2-1-3(8)5-6-4(2)9/h1H,(H,6,9)(H2,5,7,8) |
InChI Key |
YFZIEYJWTOQZHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)NNC1=S)S |
Origin of Product |
United States |
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